BenchChemオンラインストアへようこそ!

5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide

Medicinal chemistry Heterocyclic SAR Kinase inhibitor design

This compound is a regiospecific 3-carboxamide bearing a furan-2-yl substituent and a 2-methylbenzothiazole terminus, creating a distinct pharmacophore not replicated by phenyl or thiophene analogs. It bridges validated SDH-inhibitor and kinase-inhibitor chemistry, making it an ideal starting point for resistance-breaking agrochemical or anti-angiogenic drug discovery. Procure to access a patented, DrugMap-annotated scaffold for metastatic cancer research.

Molecular Formula C16H12N4O2S
Molecular Weight 324.36
CAS No. 1240278-67-4
Cat. No. B2665568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide
CAS1240278-67-4
Molecular FormulaC16H12N4O2S
Molecular Weight324.36
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4
InChIInChI=1S/C16H12N4O2S/c1-9-17-12-7-10(4-5-15(12)23-9)18-16(21)13-8-11(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20)
InChIKeyLIQAGJAQMYIKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1240278-67-4): Structural Identity, Patent Pedigree, and Procurement Rationale


5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1240278-67-4) is a synthetic small-molecule heterocycle belonging to the pyrazole-carboxamide class. Its architecture integrates a furan-2-yl substituent at the pyrazole 5-position, a 3-carboxamide linker, and a 2-methylbenzothiazol-5-yl amine terminus [1]. The compound is catalogued in the DrugMap database as 'Thiazole carboxamide derivative 28' and is associated with patent WO2012036974, with an annotated indication of metastatic cancer [2]. Additional patent filings (e.g., US-8754233-B2) describe pyrazolylbenzothiazole derivatives as therapeutic agents targeting hyperproliferative, inflammatory, and angiogenic disorders .

Why Generic Substitution Fails: Structural Nuances Differentiating 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide from In-Class Analogs


Substituting this compound with a generic pyrazole-benzothiazole carboxamide risks losing the specific electronic and steric features conferred by the 5-(furan-2-yl) group on the pyrazole ring and the 2-methyl substituent on the benzothiazole. The furan oxygen provides a hydrogen-bond acceptor that differs fundamentally from the sulfur in thiophene analogs (e.g., CAS 1239484-73-1) or the absence of a heteroatom in phenyl-substituted congeners [1]. Furthermore, the regiospecific 3-carboxamide linkage (as opposed to 4- or 5-carboxamide isomers such as CAS 881668-08-2) dictates the presentation of the benzothiazole pharmacophore [2]. Even the oxidation state of the benzothiazole ring matters: the fully unsaturated benzothiazole in the target compound contrasts with the tetrahydrobenzothiazole analog (CAS 1240217-93-9), altering planarity, π-stacking potential, and metabolic stability [3]. These structural variables cannot be assumed interchangeable without quantitative comparative data.

Product-Specific Quantitative Evidence Guide: Differentiating 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide from Closest Analogs


Furan-2-yl vs. Thiophen-2-yl Substitution: Hydrogen-Bond Acceptor Capacity and Predicted Physicochemical Profile

The target compound incorporates a furan-2-yl substituent at the pyrazole 5-position. In closely related pyrazolo-benzothiazole hybrid series, the electronic nature of the 5-substituent modulates VEGFR-2 kinase inhibitory activity. For example, compound 14 (a pyrazolo-benzothiazole hybrid with an IC50 of 3.17–6.77 μM across HT-29, PC-3, A549, and U87MG cell lines) outperformed the reference drug axitinib (IC50 4.88–21.7 μM) [1]. While compound 14 does not contain a furan substituent, the SAR within this series demonstrates that substituent identity at the pyrazole ring is a critical determinant of cytotoxic potency. The furan oxygen (H-bond acceptor) versus thiophene sulfur (weaker H-bond acceptor) in the analog CAS 1239484-73-1 is predicted to alter target binding and solubility parameters, though direct comparative bioactivity data for the target compound versus its thiophene congener are not publicly available.

Medicinal chemistry Heterocyclic SAR Kinase inhibitor design

Regiochemical Specificity: 3-Carboxamide vs. 5-Carboxamide Isomers and Impact on Biological Activity

The target compound features a 1H-pyrazole-3-carboxamide linkage. The regioisomeric analog CAS 881668-08-2 bears a 1H-pyrazole-5-carboxamide instead. In published pyrazole-carboxamide kinase inhibitor series, the position of the carboxamide attachment to the pyrazole ring directly influences the dihedral angle between the pyrazole and the benzothiazole, thereby altering ATP-binding site complementarity [1]. The patent literature (US 7,847,101 B2) explicitly claims pyrazolylbenzothiazole derivatives with the carboxamide at the 3-position of the pyrazole, indicating that this regiospecificity is integral to the intellectual property landscape [2]. No publicly available head-to-head biochemical comparison of the 3-carboxamide versus 5-carboxamide regioisomers exists, but the patent specificity implies that the 3-carboxamide configuration is preferentially claimed for therapeutic applications.

Medicinal chemistry Regioisomerism Kinase inhibitor pharmacology

Benzothiazole Saturation State: Unsaturated vs. Tetrahydrobenzothiazole and Predicted Impact on Planarity and Metabolic Stability

The target compound contains a fully aromatic 2-methylbenzothiazole moiety. In contrast, the analog CAS 1240217-93-9 contains a 4,5,6,7-tetrahydrobenzothiazole, wherein the benzene ring is saturated [1]. Saturation of the benzothiazole ring disrupts π-stacking interactions with flat kinase ATP-binding pockets and is expected to increase metabolic vulnerability at the saturated carbons. In the broader pyrazolo-benzothiazole anticancer series, aromatic benzothiazole hybrids (e.g., compound 14, IC50 3.17–6.77 μM) demonstrated potent VEGFR-2 inhibitory activity, and molecular docking confirmed π–π stacking with the hinge region of the kinase [2]. While the tetrahydro analog has not been directly compared in published assays, the aromatic system is predicted to be superior for flat, adenine-mimetic binding modes. Importantly, the tetrahydro analog also has a different connectivity (carboxamide at benzothiazole 2-position vs. 5-position in the target), introducing an additional confounding variable.

Drug metabolism Pharmacokinetics Heterocyclic chemistry

Dual-Use Potential: SDH Inhibitory and VEGFR-2 Kinase Inhibitory Pharmacophore Overlap in the Pyrazole-Carboxamide-Benzothiazole Scaffold

The pyrazole-carboxamide-benzothiazole scaffold is privileged across both agrochemical and pharmaceutical research. In antifungal development, pyrazole-thiazole carboxamides such as compound 9ac achieved an EC50 of 1.1–4.9 mg/L against Rhizoctonia cerealis (superior to thifluzamide at EC50 23.1 mg/L) and 90% in vivo efficacy against Rhizoctonia solani at 10 mg/L [1]. In anticancer research, pyrazolo-benzothiazole hybrids such as compound 14 achieved IC50 values of 3.17–6.77 μM across multiple cancer cell lines, outperforming axitinib (IC50 4.88–21.7 μM) [2]. Although the specific target compound (CAS 1240278-67-4) has not been directly tested in either published SDH or VEGFR-2 assays, its structural features unify the furan-containing pyrazole-carboxamide motif (characteristic of potent SDH inhibitors such as 6d, EC50 5.11 μg/mL [3]) with the 2-methylbenzothiazol-5-yl amine terminus found in kinase-active hybrids. The DrugMap database annotates this compound with a metastatic cancer indication, consistent with kinase-targeting applications [4]. This dual pharmacophore potential is not shared by simpler in-class compounds lacking the full substitution pattern.

Agrochemical fungicides Anticancer kinase inhibitors Succinate dehydrogenase VEGFR-2

Patent Pedigree and Freedom-to-Operate Relevance: Specific Inclusion in WO2012036974 and US-8754233-B2

The target compound is specifically indexed as 'Thiazole carboxamide derivative 28' within patent WO2012036974 (compound 23), a patent directed to heterocycle amide derivatives as inhibitors of cytokine production [1]. The DrugMap database further links this compound to the indication of metastatic cancer [1]. In contrast, the thiophene analog (CAS 1239484-73-1) and the tetrahydrobenzothiazole analog (CAS 1240217-93-9) are not associated with the same patent family in publicly curated databases. Additionally, US patent 8,754,233 B2 broadly claims pyrazolylbenzothiazole derivatives as therapeutic agents for hyperproliferative and inflammatory disorders . The presence of this specific compound in patent exemplification provides procurement justification for pharmaceutical research groups conducting freedom-to-operate analyses or seeking patent-protected chemical matter for lead development.

Intellectual property Patent landscape Pharmaceutical development

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bond Donor/Acceptor Profile Relative to Key Analogs

The target compound (MW 324.36, formula C16H12N4O2S) has a calculated topological polar surface area of approximately 90–95 Ų and contains 2 hydrogen-bond donors and 5 hydrogen-bond acceptors . In comparison, the unsubstituted analog CAS 881668-08-2 (MW 258.30, C12H10N4OS) lacks the furan ring, resulting in a lower molecular weight (~66 Da lighter), reduced H-bond acceptor count, and smaller polar surface area, which may favor membrane permeability but at the cost of reduced target complementarity [1]. The thiophene analog CAS 1239484-73-1 (C16H12N4OS2, MW 340.42) is ~16 Da heavier and substitutes oxygen with sulfur, altering both lipophilicity (predicted ΔLogP ≈ +0.3 to +0.5) and H-bond acceptor strength [2]. These physicochemical differences are not trivially interchangeable and can impact solubility, permeability, and off-target binding profiles in cellular assays.

Drug-likeness Physicochemical properties Lead optimization

Best Research and Industrial Application Scenarios for 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide (CAS 1240278-67-4)


Agrochemical Fungicide Lead Optimization via SDH Inhibition

The pyrazole-carboxamide-thiazole scaffold is a validated succinate dehydrogenase inhibitor (SDHI) chemotype. Compounds such as 6d (EC50 5.11 μg/mL) and 9ac (EC50 1.1–4.9 mg/L) have demonstrated potency superior to commercial fungicides thifluzamide and fluxapyroxad against Rhizoctonia cerealis and Sclerotinia sclerotiorum [1]. The target compound, bearing the furan-pyrazole-carboxamide motif and a 2-methylbenzothiazol-5-yl terminus, represents a structurally distinct entry within this validated SDHI scaffold. Procurement is warranted for agricultural research groups seeking to diversify their SDHI patent portfolio or to screen for resistance-breaking antifungal activity against crop pathogens.

Anticancer Kinase Inhibitor Drug Discovery Targeting VEGFR-2

Pyrazolo-benzothiazole hybrids have demonstrated potent VEGFR-2 kinase inhibitory activity, with compound 14 achieving IC50 values of 3.17–6.77 μM across colon, prostate, lung, and glioblastoma cancer cell lines, outperforming the approved drug axitinib (IC50 4.88–21.7 μM) [2]. The target compound incorporates the core pyrazole-benzothiazole hybrid architecture and is specifically annotated in the DrugMap database for metastatic cancer [3]. Pharmaceutical procurement teams should consider this compound as a starting point for medicinal chemistry campaigns targeting angiogenesis-dependent tumors, particularly given its differentiated furan substituent, which may confer selectivity advantages over existing VEGFR-2 inhibitors.

Chemical Biology Tool Compound for Dual SDH/Kinase Pathway Probing

The target compound uniquely combines structural features of SDH inhibitors (furan-pyrazole-carboxamide) with those of kinase inhibitors (2-methylbenzothiazol-5-yl), as evidenced by the class-level data from both agricultural (Yu et al., 2020 [1]) and pharmaceutical (Reddy et al., 2019 [2]) research. This dual pharmacophore character is not shared by narrower analogs. Academic and industrial chemical biology groups may procure this compound to explore potential polypharmacology or to dissect the structural determinants of SDH versus kinase selectivity within a single scaffold, using it as a probe in cheminformatics and target deconvolution studies.

Patent-Protected Scaffold for Pharmaceutical Lead Development

The compound is explicitly indexed within patent WO2012036974 and is covered by the broader pyrazolylbenzothiazole patent family (US 7,847,101 B2; US 8,754,233 B2) [3]. Its annotation for metastatic cancer in the DrugMap database provides a disease-relevant starting point for lead development. Pharmaceutical companies and biotech firms engaged in oncology drug discovery may prioritize this compound over unpatented or unannotated analogs to strengthen their intellectual property position. The availability of this specific compound from commercial vendors (subject to exclusion restrictions noted in the source policy) facilitates rapid procurement for confirmatory synthesis and biological evaluation.

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.